molecular formula C27H26N4O2S B12161074 N-(3-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

N-(3-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Cat. No.: B12161074
M. Wt: 470.6 g/mol
InChI Key: IBIYCINOSBHFDR-UHFFFAOYSA-N
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Description

N-(3-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrazole ring, a benzothiophene moiety, and a benzamide group, making it a versatile molecule for various applications.

Preparation Methods

The synthesis of N-(3-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in equimolar ratios. The reaction is carried out in acetone as a solvent, heated to 50°C, and stirred for 3 hours, resulting in an orange solution . The compound is then characterized using single crystal XRD analysis to confirm its structure .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(3-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and analytical reagents

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind effectively with certain amino acids, demonstrating good binding interactions. The compound’s HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring, indicating its potential reactivity and interaction sites .

Comparison with Similar Compounds

Similar compounds include derivatives of 4-aminoantipyrine and benzoylisothiocyanate, such as:

  • 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide
  • 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide

These compounds share structural similarities but differ in their specific functional groups, which can influence their chemical reactivity and biological activities . The uniqueness of N-(3-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide lies in its combined structural features, making it a valuable compound for diverse applications.

Properties

Molecular Formula

C27H26N4O2S

Molecular Weight

470.6 g/mol

IUPAC Name

N-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

InChI

InChI=1S/C27H26N4O2S/c1-18-24(27(33)31(30(18)2)20-13-7-4-8-14-20)28-17-22-21-15-9-10-16-23(21)34-26(22)29-25(32)19-11-5-3-6-12-19/h3-8,11-14,17H,9-10,15-16H2,1-2H3,(H,29,32)

InChI Key

IBIYCINOSBHFDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(SC4=C3CCCC4)NC(=O)C5=CC=CC=C5

Origin of Product

United States

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